Citrazinic acid
Overview
Description
Citrazinic acid, also known as 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic compound consisting of a dihydropyridine ring with a carboxylate group. This yellow solid exists as multiple tautomers and frequently forms dimers. This compound is commonly formed in citric acid-based carbon nanodots and is responsible for the blue light emitted by these nanodots .
Mechanism of Action
Target of Action
Citrazinic acid, a heterocyclic compound consisting of a dihydro pyridine ring derived with a carboxylate group , is primarily targeted in the formation of carbon nanodots (CNDs) . The compound plays a significant role in the emission of blue light found in citric acid-based CNDs .
Mode of Action
The interaction of this compound with its targets results in a change in the wavelengths of light emitted by this compound in CNDs . This change can be manipulated by adjusting the pH of the solution .
Biochemical Pathways
This compound is commonly formed in citric acid-based carbon nanodots (CNDs) . The biochemical pathway of this compound involves the reaction of citric acid and toluenesulfonic acid, which forms a 1,3-diester . This solution, when added to a heated ammonia solution, results in this compound .
Pharmacokinetics
It is known that this compound is slightly soluble in water, methanol, dmso, and acidic solutions, but very soluble in alkaline solutions . These solubility properties may influence the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the emission of blue light in citric acid-based CNDs . This is due to the interaction of this compound with its targets within the CNDs .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the pH of the solution . By changing the pH of the solution, the wavelengths of light emitted by this compound in CNDs can be shifted .
Biochemical Analysis
Biochemical Properties
Citrazinic acid is a weakly fluorescent compound whose optical properties are dependent on aggregation states and chemical environment . It has a strong tendency to form dimers at high concentrations
Cellular Effects
It is known to be responsible for the blue light found in citric acid CNDs , suggesting it may have some influence on cellular processes related to light absorption or emission
Molecular Mechanism
It is known to exist as multiple tautomers and frequently forms dimers . The wavelengths of light emitted by this compound in CNDs can be shifted by changing the pH of the solution , indicating that it may interact with other biomolecules in a pH-dependent manner
Metabolic Pathways
It is known to be formed in citric acid-based carbon nanodots (CND) , suggesting it may be involved in the metabolic pathways of citric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Citrazinic acid can be synthesized by creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester. This solution, when added to a heated ammonia solution, results in this compound . Another method involves reacting citric acid with urea. One part by weight of citric acid is melted at 128 to 145 degrees Celsius with one to two parts by weight of urea. The resulting this compound amide is isolated by filtration after precipitation from the reaction mixture by adding sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of citric acid with urea under controlled conditions. The process may include the use of organic solvents and nonionic surfactants to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions: Citrazinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxyl or carboxylate groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Citrazinic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of new microporous materials and as a precursor for various organic compounds.
Biology: this compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is utilized in the production of photosensitizers and fluorescent sensors
Comparison with Similar Compounds
Citrazinic acid is unique due to its specific structure and properties. Similar compounds include:
2,6-Dihydroxyisonicotinic acid: Shares a similar dihydroxypyridine ring structure.
2,6-Dihydroxypyridine-4-carboxylic acid: Another compound with a similar ring structure and functional groups.
Compared to these compounds, this compound exhibits distinct optical properties and forms stable tautomers and dimers, making it particularly useful in the synthesis of carbon nanodots and other advanced materials .
Properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQJHQYWJLPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Record name | Citrazinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Citrazinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059185 | |
Record name | 2,6-Dihydroxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-11-6 | |
Record name | Citrazinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citrazinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CITRAZINIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41334 | |
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Record name | CITRAZINIC ACID | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5214 | |
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Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dihydroxyisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dihydroxyisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CITRAZINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q4XFV86A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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